M2 Subtype Selectivity Profile
Methoctramine exhibits a distinct selectivity profile across the five cloned human muscarinic receptor subtypes (M1–M5). In CHO-K1 cell membranes expressing recombinant receptors, Methoctramine demonstrates an IC50 of 6.1 nM at M2 receptors, with progressively lower affinity at M1 (92 nM), M3 (770 nM), M4 (260 nM), and M5 (217 nM) [1]. The selectivity ratio (M2 vs. M3) is approximately 126-fold. This profile differs from that of the next-generation M2 antagonist tripitramine, which shows a broader selectivity window (pKi M2 = 9.54 vs. pKi M3 = 5.81) [2].
| Evidence Dimension | Recombinant receptor binding affinity (IC50 or pKi) |
|---|---|
| Target Compound Data | M2 IC50 = 6.1 nM; M1 = 92 nM; M3 = 770 nM; M4 = 260 nM; M5 = 217 nM |
| Comparator Or Baseline | Tripitramine: M2 pKi = 9.54; M3 pKi = 5.81; Spirotramine: M1 pKi = 7.88; M2 pKi = 6.20; M3 pKi = 5.81; M4 pKi = 6.27 |
| Quantified Difference | M2/M3 selectivity ratio: Methoctramine ~126-fold; Tripitramine ~5400-fold |
| Conditions | CHO-K1 cell membranes expressing recombinant human muscarinic receptors (M1–M5) for Methoctramine; binding assays in rat tissue homogenates and NG 108-15 cells for comparators |
Why This Matters
Procurement decisions require matching the required selectivity window to the experimental system—Methoctramine provides a well-characterized, intermediate selectivity profile suitable for applications where extreme M2 preference is not required.
- [1] Bertin Bioreagent. Methoctramine (hydrate) CAT N°: 24317. Cayman Chemical. View Source
- [2] Melchiorre, C., et al. (1995). The design of novel methoctramine-related tetraamines as muscarinic receptor subtype selective antagonists. Life Sciences, 56(11-12), 837-844. View Source
